Glycolide

Vue d'ensemble

Description

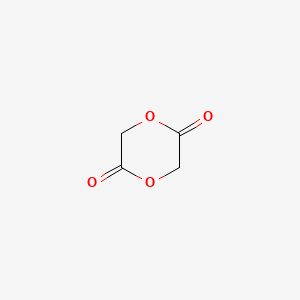

Glycolide is a cyclic dimer of α-hydroxy acid that can be used in the formation of aliphatic polyester1. It is synthesized by the dimerization of glycolic acid1. It forms a low toxic synthetic biodegradable polymer that can be used in medical applications1. The molecular formula of Glycolide is C4H4O42.

Synthesis Analysis

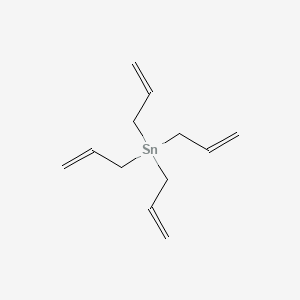

The synthesis of glycolide is achieved by the depolymerization of glycolic acid oligomers modified by polyhydric alcohols in the presence of magnesium, zinc, and tin (IV) oxides as the catalysts3. This modification allows control over their molecular weight and decreases crystallinity degree that affects the oligomers solubility in dimethyl sulfoxide and the yield and purity of target glycolide3.

Molecular Structure Analysis

Glycolide has a molecular formula of C4H4O4, an average mass of 116.072 Da, and a monoisotopic mass of 116.010956 Da2.

Chemical Reactions Analysis

Glycolide is one of the initial monomers for lactide-glycolide copolymers obtainment and its purity has a great significance for the production of such polymers with high molecular weight3. The synthesis of high molecular weight polyglycolide-b-poly (L-)lactide-b-polyglycolide (b-PLLGA) triblock copolymers by ring-opening polymerization (ROP) in bulk at considerably low temperature has been reported4.

Physical And Chemical Properties Analysis

Glycolide appears as a white crystalline solid6. It has a melting point of 82~86 ℃6. Poly (lactic-co-glycolic) acid (PLGA), which includes glycolide, has attracted considerable interest due to its biocompatibility, tailored biodegradation rate (depending on the molecular weight and copolymer ratio), and approval for clinical use in humans by the U.S. Food and Drug Administration (FDA)78.

Applications De Recherche Scientifique

-

Biomedical Applications

- Scientific Field : Biomedical Engineering

- Application Summary : Poly(glycolic acid) (PGA), synthesized from glycolide, is a crucial biopolymer due to its thermal and mechanical properties and biodegradability. It is particularly useful in medical applications and the renewable industry .

- Methods of Application : The primary pathways for PGA synthesis are ring-opening polymerization of glycolide (ROP), direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates .

- Results or Outcomes : PGA has a faster degradation rate and higher mechanical properties compared to PLA and PLGA with different PGA/PLA ratio .

-

Therapeutic Applications

- Scientific Field : Therapeutics

- Application Summary : Poly(substituted glycolide)s have emerged during the past decades to create extraordinary breakthroughs in a wide range of therapeutic applications due to superior properties as an alternative to PLA and PLGA systems .

- Methods of Application : The synthesis of symmetrical diisobutyl glycolide is reported to reveal the mechanistic pathway of non-functional symmetrical glycolides and to achieve the highest yields in a short period of time without notable racemization .

- Results or Outcomes : Formulated nanoparticles were spherical in shape with average sizes as low as 180 nm and very good polydispersities as low as 0.032, and they showed drug loading percentages up to 7.22% .

-

Bone Tissue Engineering

- Scientific Field : Tissue Engineering

- Application Summary : Poly(lactic-co-glycolic) acid (PLGA), synthesized from glycolide, is used in bone tissue engineering. It has attracted considerable interest due to its biocompatibility, tailored biodegradation rate, approval for clinical use in humans by the FDA, potential to modify surface properties for better interaction with biological materials, and suitability for export to countries where implantation of animal-derived products is unpopular .

- Methods of Application : The strategy of designing synthetic bone substitutes, called scaffolds, is a promising alternative to the use of allografts, autografts, and xenografts .

- Results or Outcomes : Scaffolds for bone repair should be based on biomaterials with adequate properties, such as biocompatibility, bioactivity, osteoconduction, osteoinduction, and biodegradation .

-

Polymerization

- Scientific Field : Polymer Chemistry

- Application Summary : Symmetrical substituted glycolides have emerged during the past decades to create extraordinary breakthroughs in a wide range of therapeutic applications due to superior properties as an alternative to PLA and PLGA systems .

- Methods of Application : Highly controlled synthesis of symmetrical diisobutyl glycolide is reported to reveal the mechanistic pathway of non-functional symmetrical glycolides and to achieve highest yields in a short period of time without notable racemization .

- Results or Outcomes : Optically active PEG-based symmetrical glycolide copolymers showed linear correlation of molecular weights with monomer/catalyst ratio, linear increase of molecular weights as a function of time, a great match between the theoretical and experimental molecular weights, monomodal GPC traces, high conversions (up to 99.2%), low polydispersities as low as 1.11, good specific optical rotations (up to −106.2°), and short reaction durations (only 3 h) .

-

Acid-Catalyzed Reactions

- Scientific Field : Chemistry

- Application Summary : Acid-catalyzed reactions have been developed for the production of Polyglycolic Acid (PGA) from glycolide .

- Methods of Application : The production of PGA involves acid-catalyzed reactions .

- Results or Outcomes : The acid-catalyzed reactions have been successful in producing PGA .

-

Biocompatibility and Biodegradation

- Scientific Field : Biomedical Engineering

- Application Summary : Poly(lactic acid)/poly(lactic-co-glycolic) acid micro and nanoparticles have been studied for their biocompatibility and biodegradation .

- Methods of Application : The study involves the use of poly(lactic acid)/poly(lactic-co-glycolic) acid micro and nanoparticles .

- Results or Outcomes : The study found that these materials have good biocompatibility and biodegradation properties .

Safety And Hazards

Orientations Futures

Poly (lactic-co-glycolic) acid (PLGA), which includes glycolide, has been extensively studied for application in various clinical requirements78. The FDA has established an extensive research program to investigate novel methods and tools to aid both product development and regulatory review of PLGA-based products11. This includes analytical tools for characterization of PLGA polymers, impacts of PLGA characteristics and manufacturing conditions on product performance, in vitro drug release testing and in vitro - in vivo correlation of PLGA-based products, and modeling tools to facilitate formulation design and bioequivalence study design of PLGA-based drugs11.

Propriétés

IUPAC Name |

1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDVKSZUMVYZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26202-08-4 | |

| Record name | Glycolide polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26202-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060115 | |

| Record name | 1,4-Dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycolide | |

CAS RN |

502-97-6 | |

| Record name | Glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABH001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ676PGU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.